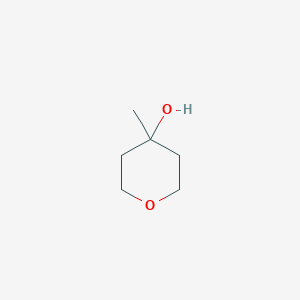

4-Methyltetrahydro-2H-pyran-4-OL

Descripción

Significance of the Tetrahydropyran (B127337) Scaffold in Organic Chemistry

The utility and importance of the tetrahydropyran scaffold are multifaceted, spanning from its role as a core component of biologically active molecules to its application in synthetic organic chemistry. nih.govresearchgate.net

Prevalence in Natural Products and Biologically Active Molecules

The tetrahydropyran ring is a recurring structural feature in a multitude of natural products, many of which exhibit significant biological activities. rsc.orgnih.gov This prevalence underscores the importance of this heterocyclic system in the architecture of life's molecular machinery. The structural rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, contribute to its favorability in biological systems. pharmablock.com

Examples of natural products containing the tetrahydropyran moiety are abundant and structurally diverse, ranging from relatively simple molecules to complex polyether macrolides. nih.govresearchgate.net For instance, the pyranose form of sugars, such as glucose, contains a tetrahydropyran ring system. wikipedia.org More complex examples include potent anticancer agents like Bryostatin 1 and marine toxins such as the Brevotoxins. nih.gov The antibiotic erythromycin (B1671065) and the antiparasitic agent ivermectin are other notable examples of medicinally important compounds that feature the tetrahydropyran scaffold. researchgate.net The frequent appearance of this motif in biologically active compounds has made it an attractive target for total synthesis and a source of inspiration for the design of new therapeutic agents. acs.org

Table 1: Examples of Natural Products and Biologically Active Molecules Containing the Tetrahydropyran Scaffold

| Compound Class | Example | Biological Significance |

|---|---|---|

| Polyketides | Erythromycin | Antibiotic |

| Marine Natural Products | Brevetoxin A | Neurotoxin |

| Macrolides | Bryostatin 1 | Anticancer Agent |

| Avermectins | Ivermectin | Antiparasitic Drug |

| Sugars | Glucose | Primary energy source in biology |

Relevance in Synthetic Methodologies and Building Block Applications

Beyond its presence in nature, the tetrahydropyran ring is a cornerstone in synthetic organic chemistry. researchgate.net Its derivatives serve as crucial building blocks and intermediates in the construction of complex molecular architectures. ontosight.ai One of the most common applications of the tetrahydropyran moiety in synthesis is as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org The reaction of an alcohol with dihydropyran forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions. organic-chemistry.org

Furthermore, the stereoselective synthesis of substituted tetrahydropyrans is a significant focus of modern synthetic methodology development. rsc.orgntu.edu.sg Numerous strategies have been devised to construct this ring system with high levels of stereocontrol, including:

Prins cyclizations researchgate.netntu.edu.sg

Hetero-Diels-Alder reactions researchgate.netnih.gov

Ring-closing metathesis rsc.orgresearchgate.net

Intramolecular oxa-Michael additions nih.gov

Epoxide ring-opening reactions nih.gov

The development of these and other novel synthetic methods has enabled chemists to access a wide variety of structurally diverse tetrahydropyran derivatives, which are invaluable in the synthesis of natural products and medicinal agents. rsc.orgacs.org

Contextualizing 4-Methyltetrahydro-2H-pyran-4-OL within Tetrahydropyran Chemistry

Within the vast family of tetrahydropyran derivatives, this compound emerges as a compound with specific structural features and a distinct research trajectory.

Nomenclature and Structural Characteristics (Excluding Basic Identification Data)

The systematic IUPAC name for this compound is 4-methyl-2-(2-methylpropyl)oxan-4-ol. nih.gov The name "this compound" is also commonly used. nist.govcas.org The structure features a tetrahydropyran ring substituted at the 4-position with both a methyl group and a hydroxyl group, creating a tertiary alcohol. Additionally, an isobutyl group is present at the 2-position of the ring.

The presence of two stereocenters, at the C2 and C4 positions, means that the compound can exist as multiple stereoisomers. chemspider.com The relative and absolute stereochemistry of these isomers can significantly influence their physical and biological properties. The chair conformation is the most stable arrangement for the tetrahydropyran ring, and the substituents can adopt either axial or equatorial positions, leading to different conformational isomers. wikipedia.org

Research Trajectory and Historical Perspectives in its Study

The research interest in this compound and its analogs appears to be primarily driven by its application in the fragrance industry and as a chiral intermediate in asymmetric synthesis. researchgate.netgoogle.comgoogle.com The synthesis of this compound, often via a Prins cyclization between isovaleraldehyde (B47997) and isoprenol, has been described in the literature. researchgate.net

Patents dating back several decades highlight its use as a perfuming ingredient, valued for its floral and rosy scent profile. google.com For example, it is known under trade names such as Florol, Florosa, and Rozanol. chemspider.comparchem.com

More recently, research has focused on the stereoselective synthesis of specific isomers of 2,4-disubstituted tetrahydropyran-4-ols. google.com The development of chiral organocatalysts for the asymmetric Prins reaction has enabled the preparation of enantiomerically enriched forms of these compounds. google.com This is significant because the different enantiomers and diastereomers of a chiral molecule can exhibit distinct biological activities and olfactory properties. The ability to selectively synthesize a particular stereoisomer is therefore of great importance for its potential applications in both the pharmaceutical and fragrance industries.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUYGCJQVJXUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492877 | |

| Record name | 4-Methyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7525-64-6 | |

| Record name | Tetrahydro-4-methyl-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7525-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyltetrahydro 2h Pyran 4 Ol

Prins Cyclization Strategies for Tetrahydropyran-4-OL Core Construction

The Prins cyclization, an acid-catalyzed reaction between an alkene (such as a homoallylic alcohol) and a carbonyl compound, stands as a cornerstone for the synthesis of tetrahydropyran (B127337) rings. mobt3ath.comresearchgate.net This reaction proceeds through the formation of an oxocarbenium ion, which then undergoes an intramolecular cyclization. nih.gov The versatility of the Prins reaction allows for the construction of a wide array of substituted tetrahydropyrans, making it a highly valuable method in organic synthesis. nih.gov The reaction of isoprenol with isovaleraldehyde (B47997) is a prominent example used in the synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. researchgate.net

Catalytic Approaches in Prins Cyclization

The efficiency and selectivity of the Prins cyclization are heavily influenced by the choice of catalyst. Both Lewis and Brønsted acids are effective in promoting this transformation, and a variety of solid acid catalysts have also been developed to facilitate easier separation and recycling. nih.gov

Lewis acids are widely employed to catalyze the Prins cyclization. Iron(III) chloride (FeCl₃) has been demonstrated as a particularly effective catalyst, enabling the highly stereoselective synthesis of 4-hydroxytetrahydropyrans. nih.govresearchgate.net Studies have shown that FeCl₃-catalyzed Prins reactions can produce a variety of 4-hydroxyl-tetrahydropyrans with excellent stereoselectivities. nih.gov The mechanism is believed to involve the formation of an oxocarbenium ion, which then undergoes a [2+2] cycloaddition process. nih.govnih.gov The addition of chlorosilanes, such as TBSCl, can enhance the reaction rate and yield in FeCl₃-catalyzed systems. nih.gov

Methyltrioxorhenium (MTO), often generated in situ from perrhenic acid, is another potent Lewis acid catalyst for Prins cyclizations. researchgate.netorganic-chemistry.org It has been successfully used to synthesize cis-2,6-disubstituted tetrahydropyran-4-ones directly from 3-chlorohomoallylic alcohols and aldehydes. researchgate.net

Other Lewis acids like tin(IV) chloride (SnCl₄) and bismuth(III) chloride (BiCl₃) have also been utilized. nih.govbeilstein-journals.org For instance, SnCl₄-catalyzed reactions can yield 4-chlorotetrahydropyrans, while BiCl₃ has been used in microwave-assisted Prins cyclizations to produce single diastereomers of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. nih.govbeilstein-journals.org

Table 1: Examples of Lewis Acid Catalyzed Prins Cyclization

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| FeCl₃ | Homoallylic alcohol, Aldehyde | 4-Hydroxytetrahydropyran | High stereoselectivity, mild conditions. nih.govnih.gov |

| MTO (from Perrhenic Acid) | 3-Chlorohomoallylic alcohol, Aldehyde | cis-2,6-Disubstituted tetrahydropyran-4-one | Direct synthesis of tetrahydropyran-4-ones. researchgate.net |

| SnCl₄ | Homoallylic alcohol, Aldehyde | 4-Chlorotetrahydropyran (B167756) | Useful for synthesizing halogenated intermediates. nih.govbeilstein-journals.org |

| BiCl₃ | Homoallylic alcohol, Aldehyde | 4-Chloro-cis-2,6-disubstituted tetrahydropyran | Microwave-assisted, high diastereoselectivity. nih.govbeilstein-journals.org |

Brønsted acids are also effective catalysts for the Prins cyclization. nih.gov p-Toluenesulfonic acid (p-TSA) is a commonly used Brønsted acid for this purpose. researchgate.net It can be used in conjunction with silica (B1680970) gel to promote the reaction under solvent-free conditions. researchgate.net However, the use of strong Brønsted acids like p-TSA can sometimes lead to dehydration byproducts. researchgate.net

Heteropoly acids (HPAs), such as phosphotungstic acid and phosphomolybdic acid, have emerged as highly efficient and environmentally friendly catalysts for the Prins cyclization. researchgate.net They can be used in aqueous media, which simplifies the procedure and enhances selectivity. organic-chemistry.orgresearchgate.net Supported HPAs, for instance, H₃PW₁₂O₄₀ on silica, are recyclable solid catalysts that can afford high yields of products like 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol under mild conditions. researchgate.net Confined imino-imidodiphosphate (iIDP) Brønsted acids have also shown promise in catalyzing asymmetric Prins cyclizations. organic-chemistry.orgacs.org

The use of solid acid catalysts in Prins cyclization offers several advantages, including ease of separation, reusability, and reduced environmental impact. mobt3ath.com A variety of solid acids have been investigated for the synthesis of 4-methyltetrahydro-2H-pyran-4-ol and its derivatives.

Iron-modified silica has been successfully used as a catalyst for the Prins cyclization of isoprenol and isovaleraldehyde. researchgate.net Similarly, MoO₃-modified aluminosilicates have been prepared and utilized for the same transformation. researchgate.net Smectite clays (B1170129), such as montmorillonite (B579905), are another class of effective solid acid catalysts for this reaction. researchgate.net

Amberlyst-15®, a sulfonated polystyrene resin, is a commercially available solid acid catalyst that has been employed in the synthesis of polysubstituted tetrahydropyrans. nih.govbeilstein-journals.org It has been used to catalyze the cyclization of homoallylic alcohols and aldehydes to create highly substituted tetrahydropyrans with multiple contiguous stereocenters in a single step. nih.govbeilstein-journals.org

Table 2: Examples of Solid Acid Catalysts in Prins Cyclization

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Fe-modified silica | Isoprenol, Isovaleraldehyde | 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | Heterogeneous, recyclable catalyst. researchgate.net |

| MoO₃-modified aluminosilicates | Isoprenol, Isovaleraldehyde | 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | Homogeneous distribution of active species. researchgate.net |

| Smectite clay (Montmorillonite K10) | Isoprenol, Benzaldehyde | 4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol | Acid-activated clay catalyst. researchgate.net |

| Amberlyst-15® | Homoallylic alcohol, Aldehyde | Polysubstituted tetrahydropyran | Commercially available, useful for complex syntheses. nih.govbeilstein-journals.org |

Stereoselective Control in Prins Cyclization Towards 4-Hydroxytetrahydropyrans

Achieving stereocontrol in the Prins cyclization is crucial for the synthesis of specific isomers of 4-hydroxytetrahydropyrans. The stereochemical outcome of the reaction is often dictated by the geometry of the starting alkene and the reaction conditions, with the cyclization proceeding through a chair-like transition state. nih.govnih.gov

The synthesis of this compound results in a mixture of cis and trans isomers. chemicalbook.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. For instance, using dilute sulfuric acid as a catalyst can increase the proportion of the more valuable cis-isomer. chemicalbook.com

The Prins cyclization of isoprenol and isovaleraldehyde, catalyzed by iron-modified silica, has been a model reaction for studying the diastereoselective synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. researchgate.net Similarly, the use of supported heteropoly acids has been shown to be effective in the selective preparation of this compound. researchgate.net The reaction generally proceeds with good diastereoselectivity, favoring the formation of the cis-isomer. uva.es

Factors Influencing Stereochemical Outcome (e.g., solvent effects, catalyst properties)

The stereochemical outcome in the synthesis of substituted tetrahydropyrans, such as this compound, is a critical aspect of their preparation, as different stereoisomers can exhibit distinct properties. The formation of specific diastereomers is governed by a variety of factors, primarily the choice of solvent and the nature of the catalyst employed.

Solvent Effects: The solvent is not merely a medium for the reaction but can actively participate in the transition state, influencing the stereochemical pathway. rsc.org Investigations into stereoselective reactions have revealed that solvent-solute interactions can lead to the formation of distinct reactive clusters, which in turn dictate the preferred stereochemical outcome. rsc.org The polarity, viscosity, and coordinating ability of a solvent can affect the stability of different transition states. For instance, in reactions proceeding through charged intermediates, polar solvents may stabilize one transition state over another, leading to higher diastereoselectivity. In the context of tetrahydropyran synthesis, solvent choice can influence the conformational equilibrium of key intermediates, thereby directing the approach of reactants to favor the formation of one stereoisomer. For example, a study on the ring-expansion of monocyclopropanated furans to dihydro-2H-pyrans found that tetrahydrofuran (B95107) (THF) provided an optimal balance of yield and stereoselectivity compared to other solvents like toluene (B28343), dichloromethane (B109758), or methanol. acs.orgacs.org

Catalyst Properties: The catalyst is arguably the most powerful tool for controlling stereochemistry in tetrahydropyran synthesis. Both the type of catalyst (e.g., Brønsted acid, Lewis acid, organocatalyst, metal complex) and its specific properties play a decisive role.

Acid Catalysis: In acid-catalyzed reactions like the Prins cyclization, the catalyst facilitates the formation of an oxocarbenium ion intermediate. The structure of this intermediate and its subsequent reaction pathway are influenced by the catalyst. For example, phosphomolybdic acid used in water promotes the Prins cyclization of homoallylic alcohols with aldehydes to yield tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org Similarly, the use of p-toluenesulfonic acid (p-TSA) on a silica gel support has been shown to be effective in the solvent-free synthesis of Florol®, a related tetrahydropyran derivative. scispace.com The solid support can influence the spatial arrangement of the reactants on its surface, thereby guiding the stereochemical outcome. scispace.com

Metal Catalysis: Chiral metal-based catalysts are instrumental in achieving high enantioselectivity. A comparative study of chiral molybdenum (Mo) and ruthenium (Ru) catalysts in asymmetric ring-opening/cross-metathesis reactions demonstrated their complementary nature in producing enantiomerically enriched 2,6-disubstituted pyrans. organic-chemistry.org The ligand environment around the metal center creates a specific chiral pocket that forces the substrate to bind in a preferred orientation, leading to the formation of a single enantiomer.

Kinetic vs. Thermodynamic Control: The stereochemical outcome can also be determined by whether the reaction is under kinetic or thermodynamic control. In the synthesis of related compounds, the cis isomer is often the kinetically favored product, meaning it is formed faster. However, under conditions that allow for equilibration, such as higher temperatures or longer reaction times, the more stable trans isomer might predominate. An iron-catalyzed thermodynamic equilibration has been successfully used to convert mixtures of 2-alkenyl-6-substituted tetrahydropyrans into the more stable cis-isomers. organic-chemistry.org

The interplay of these factors is complex, and optimization is often required to achieve the desired stereoisomer of this compound with high selectivity.

Solvent-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize environmental impact. epitomejournals.comnih.gov This includes the use of solvent-free conditions or the replacement of hazardous organic solvents with more benign alternatives. epitomejournals.comnih.gov

Advantages and Challenges of Solvent-Free Conditions

Solvent-free synthesis, also known as solid-state reaction or neat reaction, involves carrying out a chemical transformation without a liquid medium. pharmafeatures.com Reactants may be mixed directly, often with the aid of grinding (mechanochemistry) or heating. pharmafeatures.comijrpr.comitmedicalteam.pl

Advantages:

Environmental and Safety: The most significant advantage is the reduction or elimination of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to air pollution. catalysis.blog This minimizes environmental release and reduces health and safety risks in the laboratory and industrial settings. itmedicalteam.plcatalysis.blog

Economic: Eliminating solvents reduces costs associated with their purchase, storage, purification, and disposal. ijrpr.comcatalysis.blog Processes become simpler and can lead to significant savings, particularly on an industrial scale. itmedicalteam.pl

Efficiency: In many cases, solvent-free reactions proceed faster and more efficiently than their solution-phase counterparts. The high concentration of reactants can lead to increased reaction rates and sometimes higher yields. ijrpr.comijrap.net For example, a solvent-free Prins cyclization for the synthesis of the fragrance compound Florol® was developed using p-toluenesulfonic acid on silica gel, achieved by simple grinding of the reactants. scispace.com

Novel Reactivity: The absence of a solvent can sometimes lead to different reactivity or selectivity compared to solution-based methods, potentially yielding different products. itmedicalteam.pl

Challenges:

Mixing and Homogeneity: Ensuring adequate mixing of solid reactants can be difficult, potentially leading to incomplete reactions or poor reproducibility. Grinding or milling can help but may not be suitable for all substrates. pharmafeatures.com

Heat Transfer: Managing the temperature of the reaction can be challenging. Localized overheating can occur, leading to side reactions or decomposition of reactants and products. ijrpr.com

Scalability: While some solvent-free methods like thermal activation are scalable, others, particularly those relying on specific grinding or irradiation techniques, may be difficult to implement on a large industrial scale. pharmafeatures.comijrpr.com

Substrate Scope: Not all reactants are suitable for solvent-free conditions. Low-melting solids or liquid reactants are ideal, but high-melting, insoluble solids can be problematic.

Interactive Table: Comparison of Synthesis Conditions

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | High (VOC emissions, solvent waste) | Low (Minimal to no solvent waste) catalysis.blog |

| Cost | Higher (Solvent purchase and disposal) ijrpr.com | Lower (No solvent-related costs) catalysis.blog |

| Safety | Higher risk (Flammability, toxicity) catalysis.blog | Lower risk (Reduced exposure) pharmafeatures.com |

| Reaction Rate | Often slower due to dilution | Often faster due to high concentration ijrpr.com |

| Work-up | Often requires extraction/distillation | Simpler, may only require filtration itmedicalteam.pl |

| Heat Management | Generally good | Can be challenging, risk of hotspots ijrpr.com |

Application of Green Solvents in Synthesis

When solvent-free conditions are not feasible, a green chemistry approach advocates for replacing conventional hazardous solvents with "green" solvents. nih.gov An ideal green solvent is non-toxic, non-volatile, biodegradable, and sourced from renewable feedstocks. nih.gov Water is often considered the greenest solvent, but its application can be limited by the poor solubility of many organic compounds. nih.gov

In the context of tetrahydropyran synthesis, several greener alternatives to traditional solvents like dichloromethane or toluene are being explored. google.com

Bio-based Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have gained traction. acs.org These solvents are often less toxic and have a better environmental profile than their petrochemical-derived counterparts. 2-MeTHF, for example, is derived from renewable resources and can be a suitable replacement for THF in many applications. acs.org

Water: The Prins cyclization has been successfully performed in water. Using phosphomolybdic acid as a catalyst, the reaction between homoallylic alcohols and aldehydes in water at room temperature yielded tetrahydropyran-4-ols with high selectivity. organic-chemistry.org The use of water can also enhance selectivity by promoting the hydrolysis of certain intermediates, preventing the formation of side products. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (<100 °C). They are valued for their negligible vapor pressure, which reduces air pollution. nih.gov The use of 1-n-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃) as a reaction medium for Prins cyclizations has been shown to produce 4-chlorotetrahydropyran derivatives in short reaction times. organic-chemistry.org

The selection of a green solvent requires a holistic assessment of its lifecycle, including its production, performance in the reaction, and end-of-life impact. nih.gov

Alternative Synthetic Routes to this compound and its Analogs

While the Prins reaction is a primary method for constructing the this compound scaffold, other synthetic strategies can be employed to access this core structure or its close analogs, which are valuable in various chemical fields.

Reductive Amination of Tetrahydro-4H-pyran-4-one Precursors

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the conversion of ketones into amines. youtube.com This process can be applied to Tetrahydro-4H-pyran-4-one, a readily available precursor, to synthesize a wide range of N-substituted 4-aminotetrahydropyran (B1267664) analogs. chemicalbook.comchemicalbook.com

The reaction typically proceeds in one pot by mixing the ketone (Tetrahydro-4H-pyran-4-one), an amine (primary or secondary), and a reducing agent. youtube.com The ketone and amine first form a hemiaminal, which then dehydrates to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the final amine product.

Key Components:

Precursor: Tetrahydro-4H-pyran-4-one is a versatile building block used in the synthesis of various oxacycles. chemicalbook.com It can be synthesized through several routes, including the cyclization of 1,5-dichloropentanone. google.com

Amine: A wide variety of primary and secondary amines can be used, allowing for the introduction of diverse functional groups onto the tetrahydropyran ring.

Reducing Agent: A key requirement is a reducing agent that is selective for the iminium ion over the starting ketone. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.org NaBH(OAc)₃ is particularly popular due to its mildness, effectiveness, and tolerance of acidic conditions which can help catalyze iminium ion formation. organic-chemistry.org

This methodology provides a straightforward route to analogs of this compound where the hydroxyl group is replaced by a primary, secondary, or tertiary amino group.

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Selective for iminium ion | Highly toxic (releases HCN in strong acid) |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, effective for a wide range of substrates organic-chemistry.org | Moisture sensitive |

| Catalytic Hydrogenation | H₂/Catalyst | Pd/C, PtO₂, Raney Ni | "Clean" reaction (byproduct is water), avoids metal hydrides | Requires specialized pressure equipment, catalyst can be pyrophoric |

Ring-Closing Metathesis for Tetrahydropyran Formation

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that uses a metal catalyst (typically based on ruthenium or molybdenum) to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org This strategy has been widely applied to the synthesis of heterocycles, including the tetrahydropyran ring system. rsc.org

The general approach involves synthesizing a diene precursor containing an ether linkage appropriately positioned to form a six-membered ring upon cyclization. The two terminal alkene groups of the diene react in an intramolecular fashion, catalyzed by a metal carbene complex, to form a cyclic alkene (a dihydropyran in this case) and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org

Steps for Synthesis:

Precursor Synthesis: An acyclic diene ether is prepared. For a tetrahydropyran ring, this would typically be a derivative of a diallyl ether.

RCM Reaction: The diene is treated with an RCM catalyst, such as a Grubbs' or Schrock catalyst. This closes the ring to form a dihydropyran. organic-chemistry.org

Post-RCM Modification: The resulting double bond within the dihydropyran ring can then be functionalized. For example, it can be hydrogenated to yield the saturated tetrahydropyran ring. Further reactions like hydroboration-oxidation or epoxidation can be used to install a hydroxyl group at a specific position, leading to analogs of this compound.

RCM is valued for its exceptional functional group tolerance, allowing for the synthesis of complex and highly functionalized tetrahydropyran structures that might be difficult to access through other methods. wikipedia.orgrsc.org While not a direct route to this compound itself, it is a key strategy for producing substituted dihydropyrans which are immediate precursors to a vast array of tetrahydropyran analogs. orgsyn.org

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and efficient approach to the synthesis of cyclic compounds like this compound. By tethering the reacting functional groups within the same molecule, these reactions are often favored entropically, leading to high yields and, in many cases, excellent stereocontrol. Two prominent examples of such strategies are intramolecular Sₙ2' cyclizations and conjugate additions.

Sₙ2' Cyclization:

The intramolecular Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction is a potent method for the stereoselective synthesis of substituted heterocycles. This reaction involves the attack of a nucleophile on a double bond at the γ-position relative to a leaving group, proceeding with a formal anti-relationship between the incoming nucleophile and the departing leaving group.

In the context of synthesizing this compound, a hypothetical precursor would be a halo-substituted homoallylic alcohol. The hydroxyl group, acting as the internal nucleophile, would attack the double bond, displacing the halide and forming the tetrahydropyran ring. The stereochemistry of the final product is dictated by the geometry of the starting olefin. rsc.org While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principle is well-established for the formation of substituted tetrahydropyrans. rsc.org

A chiral Brønsted acid can be employed to catalyze such reactions, activating the leaving group and enabling the enantioselective construction of a quaternary stereocenter, which is a key feature of this compound. rsc.org The catalyst facilitates the cyclization through a highly organized transition state, ensuring high levels of stereocontrol. rsc.org

Conjugate Addition (Intramolecular Michael Addition):

Intramolecular conjugate addition, also known as the intramolecular Michael reaction, is another cornerstone of cyclic compound synthesis. synquestlabs.comresearchgate.net This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or a related electron-deficient alkene. researchgate.netyoutube.com

For the synthesis of a precursor to this compound, such as 4-methyltetrahydropyran-4-one, an intramolecular oxy-Michael reaction can be employed. youtube.com This involves the cyclization of a hydroxy-substituted enone. The hydroxyl group adds to the electron-deficient double bond, forming the tetrahydropyran ring. youtube.com This approach has been successfully utilized in the synthesis of the closely related (2S)-2-methyltetrahydropyran-4-one. youtube.com The subsequent reduction of the ketone at the 4-position would then yield the desired this compound.

The reaction conditions for intramolecular conjugate additions can vary, with both acid and base catalysis being employed to facilitate the cyclization. synquestlabs.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction.

| Cyclization Method | General Substrate | Key Transformation | Potential for Stereocontrol |

| Intramolecular Sₙ2' | Halo-substituted homoallylic alcohol | Nucleophilic attack of the hydroxyl group on the double bond with displacement of a leaving group. rsc.org | High, dependent on substrate geometry and catalyst. rsc.org |

| Intramolecular Conjugate Addition | Hydroxy-substituted enone | Nucleophilic attack of the hydroxyl group on the β-carbon of the enone. youtube.com | Can be controlled by reaction conditions and catalysts. |

Derivatization of Tetrahydro-2H-pyran Precursors

An alternative and highly versatile approach to this compound involves the derivatization of a pre-formed tetrahydropyran ring. This strategy allows for the late-stage introduction of the key methyl and hydroxyl groups at the C4 position. A particularly attractive precursor for this purpose is 4-cyanotetrahydro-2H-pyran.

The synthesis of 4-cyanotetrahydro-2H-pyran can be achieved through various routes. The nitrile group at the C4 position is a valuable synthetic handle that can be transformed into a ketone or directly into the desired tertiary alcohol.

A plausible and efficient method for the conversion of 4-cyanotetrahydro-2H-pyran to this compound involves a Grignard reaction. The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the nitrile group would initially form an imine salt. Subsequent acidic workup would hydrolyze this intermediate to a ketone, 4-methyltetrahydropyran-4-one. A second equivalent of the Grignard reagent would then add to the newly formed ketone to generate the target tertiary alcohol, this compound, after a final aqueous workup.

Alternatively, an organolithium reagent like methyllithium (B1224462) (CH₃Li) could be used in a similar two-step addition process to achieve the same transformation.

| Precursor | Reagent | Intermediate | Final Product |

| 4-Cyanotetrahydro-2H-pyran | Methylmagnesium bromide (CH₃MgBr) | 4-Methyltetrahydropyran-4-one | This compound |

| 4-Cyanotetrahydro-2H-pyran | Methyllithium (CH₃Li) | 4-Methyltetrahydropyran-4-one | This compound |

This derivatization approach offers a convergent and flexible route to the target molecule, allowing for the modification of the C4 substituent at a late stage in the synthetic sequence.

Chemical Reactivity and Transformations of 4 Methyltetrahydro 2h Pyran 4 Ol

Reactions Involving the Hydroxyl Group at C4

The tertiary alcohol at the C4 position is a key site for chemical modification.

Oxidation of the tertiary hydroxyl group at the C4 position of 4-methyltetrahydro-2H-pyran-4-ol does not lead to the formation of a ketone or aldehyde, as is typical for primary and secondary alcohols. Instead, under certain oxidative conditions, degradation of the tetrahydropyran (B127337) ring can occur. For instance, studies on the related compound 4-methyltetrahydropyran (4-MeTHP) have shown that treatment with various oxidants can lead to C2- or C4-oxidized products or even C-C bond cleavage, depending on the reagents used. researchgate.net While direct oxidation of the C4-hydroxyl group is not a standard transformation, the stability of the ring to certain oxidants is a noteworthy feature. researchgate.net

| Oxidant | Substrate | Observed Products/Outcome |

| Dess-Martin periodinane | 4-MeTHP | Minor oxidation at C2 to form 4-methyltetrahydro-2H-pyran-2-one. researchgate.net |

| m-CPBA | 4-MeTHP | Degradation with multiple products observed. researchgate.net |

| t-BuOOH/VO(acac)2 | 4-MeTHP | Ring-opening and fragmentation products. researchgate.net |

This table presents data on a related compound, 4-MeTHP, to infer the potential reactivity of the tetrahydropyran ring under oxidative stress.

The hydroxyl group of this compound can undergo esterification to form corresponding esters. For example, the esterification of the related compound 4-methyl-2-propyltetrahydro-2H-pyran-4-ol with acetic anhydride (B1165640) has been shown to produce 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, a fragrance known as Clarycet®. researchgate.net This reaction typically proceeds with high selectivity and conversion. researchgate.net

Ether formation (etherification) is another key reaction of the hydroxyl group. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible, though not explicitly documented, method for preparing ethers from this alcohol.

| Reactant | Product | Reaction Type | Significance |

| Acetic Anhydride | 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate | Esterification | Formation of a commercially important fragrance. researchgate.net |

This table highlights the esterification of a structurally similar compound.

The tertiary alcohol of this compound can be eliminated through dehydration to yield unsaturated dihydropyran derivatives. This acid-catalyzed reaction typically results in the formation of a double bond in the pyran ring. The specific product, either 4-methyl-2,3-dihydro-6H-pyran or 4-methyl-3,6-dihydro-2H-pyran, would depend on the reaction conditions and the relative stability of the resulting alkene. Dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures is a known method for preparing dihydropyran, illustrating a similar transformation in a related system. wikipedia.org

Reactions Involving the Tetrahydropyran Ring System

The tetrahydropyran ring is generally stable but can participate in reactions, particularly after derivatization of the hydroxyl group or under harsh conditions that promote ring opening.

For nucleophilic substitution to occur at the C4 position, the hydroxyl group must first be converted into a good leaving group. This can be achieved by reactions such as mesylation or tosylation. For example, tetrahydropyran-4-ol can be reacted with methanesulfonyl chloride (MsCl) to form tetrahydro-2H-pyran-4-yl methanesulfonate. This mesylate is then susceptible to substitution by a variety of nucleophiles. While this example involves a secondary alcohol, a similar strategy could be applied to the tertiary alcohol of this compound, although the tertiary nature of the substrate might favor elimination over substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a different class of substitution reactions that occurs on aromatic rings and is generally not applicable to the saturated tetrahydropyran system. nih.goveijas.com

The tetrahydropyran ring, like other cyclic ethers, can undergo ring-opening reactions, although it is less reactive than strained rings like epoxides. pressbooks.publibretexts.orgmdpi.com These reactions typically require strong acids or bases and often elevated temperatures. Acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon, leading to C-O bond scission. pressbooks.pub

In some cases, oxidative conditions can also induce ring cleavage. For instance, the treatment of 4-MeTHP with t-BuOOH/VO(acac)2 has been shown to result in ring-opening. researchgate.net This suggests that under specific and forceful oxidative stress, the C-O bonds of the tetrahydropyran ring in this compound could also be cleaved. researchgate.net

| Reaction Type | Conditions | General Outcome |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, HI) | Cleavage of C-O bond to form a diol or halo-alcohol derivative. pressbooks.pub |

| Oxidative Cleavage | Specific oxidizing agents (e.g., t-BuOOH/VO(acac)2) | Fragmentation and ring-opening products. researchgate.net |

This table summarizes potential ring-opening reactions based on the general reactivity of cyclic ethers and related compounds.

Radical-Based Degradation Pathways

While the tetrahydropyran ring is generally stable, it is susceptible to degradation under certain oxidative and radical-inducing conditions. For the parent compound, 4-methyltetrahydropyran (4-MeTHP), studies have indicated that degradation can be initiated by C2-H abstraction, leading to C2- or C4-oxidized products. Current time information in Bangalore, IN. However, the presence of a tertiary alcohol functionality in this compound significantly alters its degradation profile, directing radical reactions towards the C4 position.

Tertiary alcohols are known to serve as precursors for tertiary carbon radicals. nih.govorganic-chemistry.org The degradation of this compound under radical conditions is thought to proceed through the homolysis of the C4-OH bond. This process is facilitated by the formation of a relatively stable tertiary radical at the C4 position. nih.gov Photocatalytic studies on other tertiary alcohols have shown that this C-C bond cleavage is a key step in their degradation, leading to a variety of products. nih.gov

One proposed pathway involves the formation of a tertiary radical which can then undergo further reactions. For instance, in the presence of suitable reagents, this radical can be trapped, leading to the formation of new C-C bonds in a process known as dehydroxylative alkylation. organic-chemistry.org In the context of degradation, in the absence of specific trapping agents, the radical intermediate can undergo fragmentation or react with oxygen. A plausible degradation mechanism involves the initial formation of the C4-radical, followed by ring opening or reaction with other radical species, ultimately leading to a mixture of smaller, oxygenated compounds.

Stereochemical Aspects of Transformations

The stereochemistry of this compound and its derivatives is of significant interest, particularly concerning the diastereoselectivity in its reactions and the resulting conformations of the products.

Diastereoselectivity in Derivatization

The synthesis of derivatives of this compound can exhibit notable diastereoselectivity, particularly in reactions that introduce a new stereocenter, for example at the C2 position. The existing stereocenter at C4 influences the facial selectivity of incoming reagents.

The Prins reaction, a common method for synthesizing tetrahydropyran rings, can yield different diastereomers depending on the reaction conditions and catalysts used. For example, the synthesis of 2,4-disubstituted tetrahydro-2H-pyran-4-ols from a homoallylic alcohol (isoprenol) and an aldehyde can be controlled to favor specific diastereomers. google.com The use of chiral organocatalysts, such as camphor (B46023) sulfonic acid, has been shown to produce chirally enriched diastereomers. google.com

A study detailed the synthesis of (2R,4S) and (2S,4S) isomers of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, showcasing the ability to control the stereochemical outcome. The characterization data for these diastereomers highlights the distinct spectral properties arising from their different spatial arrangements. google.com

| Diastereomer | Specific Rotation [α]D20 | Selected ¹H-NMR Data (δ, ppm) | Selected ¹³C-NMR Data (δ, ppm) |

| (2S,4R)-isomer | +0.86 (c = 0.86, CHCl₃) | 3.90-3.80 (m, 1H), 3.79-3.72 (m, 1H), 3.65-3.56 (m, 1H), 1.26 (s, 3H) | 72.8, 67.9, 63.7, 44.7, 38.8, 38.4, 31.8, 18.7, 14.2 |

| (2S,4S) & (2R,4S) mixture | Not reported | 4.37 (d, J=11.7, 1H), 4.12 (dd, J=3.95, 12.1, 1H), 3.62 (t, J=11.15, 1H), 1.45 (s, 3H) | 142.2, 128.6, 127.8, 126.1, 77.8, 69.3, 66.1, 48.5, 40.5, 25.5 |

Table based on data for related 2,4-disubstituted-tetrahydro-2H-pyran-4-ols from patent literature. google.com

This diastereoselectivity is crucial in fields such as fragrance chemistry, where different stereoisomers can have distinct olfactory properties.

Conformational Analysis of Reaction Products

The reaction products derived from this compound predominantly adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The orientation of the substituents on the pyran ring is dictated by the minimization of steric interactions.

In the case of this compound itself, the methyl and hydroxyl groups are situated at the C4 position. In its derivatives, where the hydroxyl group is converted into a larger moiety (e.g., an ether or ester), this new, bulkier group will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This preference effectively "locks" the conformation of the ring.

Conformational studies on related substituted pyrones have confirmed that bulky substituents on a C4-hydroxyl group favor an arrangement that minimizes steric strain. ethz.ch Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation in solution. ethz.chnih.gov For instance, a large coupling constant (typically 8-12 Hz) between adjacent axial protons is indicative of a chair conformation.

Mechanistic Investigations of Reactions Involving 4 Methyltetrahydro 2h Pyran 4 Ol

Elucidation of Prins Cyclization Mechanisms

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound that forms a 1,3-dioxane or a tetrahydropyran (B127337) derivative. The formation of 4-Methyltetrahydro-2H-pyran-4-ol and its analogs often proceeds via this pathway, and extensive research has been dedicated to understanding its intricate mechanism.

Role of Carbocation Intermediates

The generally accepted mechanism for the Prins cyclization involves the formation of a key oxocarbenium ion intermediate. The reaction is initiated by the protonation of the carbonyl compound by an acid catalyst, which then undergoes an electrophilic addition to the alkene. This addition results in the formation of a carbocationic intermediate. The stability and subsequent reactivity of this carbocation are critical in determining the reaction's outcome.

In the synthesis of tetrahydropyran-4-ol derivatives, the carbocation formed after the initial electrophilic addition is positioned at the C4 position of the nascent tetrahydropyran ring. The stability of this tertiary carbocation is a driving force for the cyclization. Evidence for the involvement of these carbocation intermediates comes from various studies, including the observation of rearrangement products and the influence of substituents on the reaction rate and selectivity. The subsequent capture of this carbocation by a nucleophile, typically water in aqueous media, leads to the formation of the final 4-hydroxytetrahydropyran product. The stereochemistry of the final product is often dictated by the conformation of the carbocation intermediate during the nucleophilic attack.

Influence of Catalyst Type on Reaction Pathway

The choice of catalyst plays a pivotal role in directing the course of the Prins cyclization and influencing the selectivity towards the desired 4-hydroxytetrahydropyran. A variety of catalysts, including Brønsted acids and Lewis acids, have been employed.

Brønsted acids , such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the reaction. However, they can sometimes lead to side reactions like dehydration of the alcohol product.

Lewis acids , such as iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), and tin(IV) chloride (SnCl₄), offer several advantages. libretexts.org They can activate the carbonyl group under milder conditions, potentially leading to higher selectivity. For instance, the use of iron-modified silica (B1680970) has been shown to be an effective heterogeneous catalyst for the synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a derivative of the title compound. researchgate.net The nature of the Lewis acid and its counterion can significantly impact the reaction pathway. For example, in silyl-Prins cyclizations, switching the Lewis acid from TMSOTf to BiCl₃ can alter the reaction mechanism from a pathway involving aryl migration to one involving direct nucleophilic trapping of the carbocation by the chloride counterion. dntb.gov.ua

The use of solid acid catalysts, such as zeolites and clays (B1170129), has also been explored to facilitate easier catalyst separation and recycling. These materials can provide shape selectivity and influence the product distribution due to their porous structures.

| Catalyst Type | General Effect on Reaction Pathway |

| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Effective proton source for activating the carbonyl group, but can promote side reactions like dehydration. |

| Lewis Acids (e.g., FeCl₃, SnCl₄, BiCl₃) | Milder activation of the carbonyl group, can lead to higher selectivity and allow for different reaction pathways depending on the metal and counterion. libretexts.orgdntb.gov.ua |

| Heterogeneous Catalysts (e.g., Fe-modified silica, zeolites) | Facilitate catalyst recovery and can offer shape selectivity, influencing product distribution. researchgate.net |

Oxonia-Cope Rearrangement Pathways

A competing reaction pathway that can occur during the Prins cyclization is the Oxonia-Cope rearrangement. This sigmatropic rearrangement involves an oxygen-containing intermediate and can lead to the formation of unexpected products or racemization of chiral centers. The Oxonia-Cope rearrangement proceeds through a six-membered, chair-like transition state and is influenced by the stability of the resulting oxocarbenium ion.

In the context of synthesizing substituted tetrahydropyrans, the initially formed oxocarbenium ion can undergo an Oxonia-Cope rearrangement to a different oxocarbenium ion, which can then cyclize to form a different constitutional isomer or a stereoisomer of the expected product. d-nb.info The propensity for this rearrangement is dependent on the substitution pattern of the homoallylic alcohol and the aldehyde. For instance, electron-donating groups on an aromatic ring of a benzylic homoallylic alcohol can favor the Oxonia-Cope rearrangement, leading to a symmetrical tetrahydropyran as the major product. d-nb.info This rearrangement can be a significant drawback when high stereoselectivity is desired. libretexts.org

Mechanisms of Functional Group Interconversions

The hydroxyl group of this compound is a versatile functional handle that can be transformed into various other functional groups through a range of reactions. Understanding the mechanisms of these interconversions is essential for the synthesis of derivatives with desired properties.

Common functional group interconversions for tertiary alcohols like this compound include esterification, dehydration, and halogenation.

Esterification: The formation of an ester from this compound can be achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent. The Fischer esterification mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Dehydration: The acid-catalyzed dehydration of this compound would proceed through an E1 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding an unsaturated tetrahydropyran derivative. libretexts.org

Halogenation: The conversion of the hydroxyl group to a halogen can be accomplished using various reagents. For example, reaction with a hydrohalic acid (like HBr or HCl) would proceed via an SN1 mechanism. The hydroxyl group is protonated, leaves as water to form the tertiary carbocation, which is then attacked by the halide ion. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used. These reactions typically proceed through the formation of an intermediate chlorosulfite or phosphite ester, respectively, followed by an intramolecular or intermolecular nucleophilic attack by the halide.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating the intricate details of reaction mechanisms. DFT allows for the calculation of the energies of reactants, transition states, and products, providing a quantitative understanding of reaction pathways and selectivities.

In the context of the Prins cyclization, DFT calculations have been employed to investigate the reaction mechanism between isovaleraldehyde (B47997) and isoprenol, which leads to a derivative of this compound. youtube.com These studies can help to differentiate between competing reaction pathways, such as the concerted formation of the tetrahydropyran ring versus a stepwise mechanism involving a distinct carbocation intermediate. DFT calculations can also shed light on the role of the catalyst by modeling its interaction with the reactants and intermediates.

Furthermore, computational studies can provide insights into the factors governing stereoselectivity in the Prins cyclization. By calculating the energies of different transition state conformations, it is possible to predict which diastereomer will be favored. For example, DFT calculations have been used to explain the observed diastereoselectivity in the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans by analyzing the stability of the carbocation intermediate and the transition state leading to its formation. libretexts.org These computational approaches complement experimental studies and provide a deeper understanding of the reaction mechanisms at a molecular level.

Spectroscopic and Analytical Characterization Methodologies for 4 Methyltetrahydro 2h Pyran 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing the atom-to-atom connectivity.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ), measured in parts per million (ppm), indicates the type of proton or carbon atom, while the signal multiplicity in ¹H NMR reveals the number of neighboring protons.

For derivatives such as 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, specific chemical shifts have been reported. A study on the synthesis of this derivative via the Prins reaction provided ¹H NMR data for its syn and anti diastereomers. pk.edu.pl

Interactive Table 1: Reported ¹H NMR Chemical Shifts (ppm) for 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol Diastereomers This data represents complex multiplets reported in the literature; specific peak assignments require 2D NMR analysis.

| Diastereomer | Proton Signals (δ, ppm) |

|---|---|

| syn | 0.9 (d, 6H), 1.2 (ddd, 1H), 1.26 (s, 3H), 1.29 (dd, 1H), 1.4-1.5 (m, 3H), 1.61 (td, 1H), 1.71 (hept., 1H), 3.41 (td, 1H), 3.75-3.84 (m, 2H) |

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 70 - 80 | CH group attached to ring oxygen and isobutyl group. |

| C3 | 40 - 50 | Methylene (B1212753) (CH₂) group adjacent to the substituted C4. |

| C4 | 65 - 75 | Quaternary carbon bonded to hydroxyl, methyl, and two ring carbons. |

| C5 | 20 - 30 | Methylene (CH₂) group adjacent to the ring oxygen. |

| C6 | 60 - 70 | Methylene (CH₂) group attached to the ring oxygen. |

| C4-CH₃ | 25 - 35 | Methyl group on a quaternary carbon. |

| Isobutyl-CH₂ | 45 - 55 | Methylene group of the isobutyl substituent. |

| Isobutyl-CH | 25 - 35 | Methine group of the isobutyl substituent. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond correlations between nuclei. nih.govyoutube.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H coupling interactions, identifying protons that are on adjacent carbons. youtube.com For a derivative like 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, COSY would show correlations between the proton at C2 and the methylene protons at C3, as well as correlations within the isobutyl group's spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon-13 atoms. nih.govcolumbia.edu It allows for the definitive assignment of a specific proton signal to its corresponding carbon, for example, linking the methyl proton signal around 1.26 ppm (in the syn isomer) to the C4-CH₃ carbon signal. pk.edu.pl

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). libretexts.orgustc.edu.cn This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for confirming the structure of 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol would include:

Correlations from the C4-methyl protons to C4, C3, and C5.

Correlations from the C2 proton to C4, C6, and the isobutyl carbons.

Correlations from the isobutyl protons back to C2 of the pyran ring.

NOE Experiments for Stereochemical Determination

The Nuclear Overhauser Effect (NOE) is a phenomenon observed between nuclei that are close in space, regardless of their through-bond connectivity. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are therefore essential for determining the relative stereochemistry and conformation of molecules.

For cyclic structures like substituted tetrahydropyrans, NOE experiments can establish the cis or trans relationship of substituents. By observing NOE correlations, one can determine whether substituents occupy axial or equatorial positions in the dominant chair conformation. For instance, in 4-methyltetrahydro-2H-pyran-4-ol, an NOE signal between the protons of the C4-methyl group and the axial protons at C3 and C5 would indicate that the methyl group is in an axial position. The absence of such a correlation would suggest an equatorial orientation. This analysis is critical for distinguishing between different diastereomers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable structural information.

GC-MS Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is ideal for analyzing volatile compounds like tetrahydropyranol derivatives. In the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes them to fragment in predictable ways.

The fragmentation pattern of a tertiary cyclic alcohol like this compound is characterized by several key processes. slideshare.netchemistrynotmystery.com The molecular ion peak (M⁺˙) is often weak or absent for tertiary alcohols. whitman.edulibretexts.org Common fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da), leading to a prominent peak at [M-18]. libretexts.org

Alpha-Cleavage: Cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would involve the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at [M-15].

Ring-Cleavage: Complex fragmentation of the pyran ring can lead to characteristic ions, such as a peak at m/z 57 for cyclic alcohols. whitman.edu

Interactive Table 3: Predicted Key Mass Fragments for 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol (MW = 172.26)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 157 | [C₉H₁₇O₂]⁺ | Loss of methyl group ([M-15]⁺) |

| 154 | [C₁₀H₁₈O]⁺˙ | Loss of water ([M-18]⁺˙) |

| 115 | [C₇H₁₅O]⁺ | Loss of isobutyl group ([M-57]⁺) |

| 85 | [C₅H₉O]⁺ | Ring cleavage fragment |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For example, the derivative 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol has a molecular formula of C₁₀H₂₀O₂. nih.govalfa-chemistry.com While its nominal mass (using integer masses for C, H, O) is 172, its calculated exact mass is 172.1463 Da. nih.gov An experimental HRMS measurement confirming this value would provide definitive proof of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Interactive Table 4: Mass Information for 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | nih.gov, alfa-chemistry.com |

| Nominal Mass | 172 Da | Calculated |

| Molecular Weight (Average) | 172.26 g/mol | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and structural information of moderately polar molecules by creating ions in the gas phase. While specific ESI-MS research data for this compound is not prominently available, the principles of the technique are applicable. For analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), the selection of the mobile phase is critical. For instance, when analyzing related pyran derivatives, phosphoric acid in the mobile phase should be substituted with a more volatile acid like formic acid to ensure compatibility with the mass spectrometer. sielc.com Mass spectrometry, in general, is a key tool for identifying pyran structures; for example, the electron ionization mass spectrum of a related compound, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, has been documented. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound would be expected to show characteristic absorption bands corresponding to its principal functional groups: a hydroxyl group (-OH) and a cyclic ether linkage (C-O-C).

Expected characteristic IR absorption bands for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.

C-O Stretch: A strong band in the fingerprint region, typically between 1050-1200 cm⁻¹, arising from the C-O stretching of the tertiary alcohol and the C-O-C ether linkage of the tetrahydropyran (B127337) ring.

For comparison, the gas-phase IR spectrum of a related compound, tetrahydro-4-methyl-2H-pyran-2-one, is available and provides context for the vibrations of the pyran ring structure, though it is dominated by the characteristic strong carbonyl (C=O) peak of the lactone functional group, which would be absent in this compound. nist.gov

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for assessing final product purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. It is used to separate components of a mixture, which are then detected to provide qualitative and quantitative information. For derivatives of this compound, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, specific GC methods have been reported. nih.govnist.gov The Kovats retention index, a relative measure of retention time, has been determined for this derivative, providing a standardized value for identification. nih.gov

| Parameter | Value/Description |

|---|---|

| Analyte | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- |

| Column Type | Capillary |

| Active Phase | 5% Phenyl methyl siloxane |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Phase Thickness | 0.25 µm |

| Temperature Program | 50°C to 250°C at 3 K/min |

| Kovats Retention Index (Semi-standard non-polar) | 1200 |

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is a fundamental purification technique in organic synthesis. youtube.comyoutube.com Silica gel, a polar and slightly acidic stationary phase, is widely used for this purpose. silicycle.com Its high surface area and porous structure make it effective for separating compounds based on their polarity. youtube.com

For a moderately polar compound like this compound, which contains a polar hydroxyl group, silica gel chromatography is an effective purification method. silicycle.com The separation relies on the differential adsorption of components from the mobile phase; more polar compounds interact more strongly with the silica gel and thus elute more slowly. youtube.com Research on related pyran derivatives describes purification using medium pressure liquid chromatography with silica gel, employing eluent systems such as ethyl acetate/petroleum ether to isolate the desired product. google.com Furthermore, silica gel itself can act as a catalyst in the synthesis of derivatives like 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol from the cyclocondensation of 3-methyl-3-buten-1-ol (B123568) and 3-methylbutanal. chemicalbook.com

Applications of 4 Methyltetrahydro 2h Pyran 4 Ol and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The tetrahydropyran (B127337) motif is a common feature in numerous natural products and biologically active compounds. nih.govresearchgate.net Consequently, 4-Methyltetrahydro-2H-pyran-4-ol and its derivatives have emerged as valuable starting materials for the synthesis of more complex organic structures.

Synthesis of Tetrahydropyran Derivatives

The Prins cyclization is a powerful method for constructing tetrahydropyran-4-ols. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. google.com For instance, the reaction of isoprenol with various aldehydes in the presence of an acid catalyst like p-toluenesulfonic acid can yield a range of 2-substituted-4-methyl-tetrahydropyranol derivatives with high yields. researchgate.net Similarly, phosphomolybdic acid has been shown to be an effective catalyst for the Prins cyclization in water, offering a green and cost-effective route to tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org

The versatility of the tetrahydropyran ring system allows for its incorporation into a wide array of derivatives. For example, (Tetrahydro-2H-pyran-4-yl)methanol can be synthesized from ethyl tetrahydropyran-4-carboxylate via reduction with lithium aluminum hydride. chemicalbook.com Furthermore, organocatalytic domino Michael-hemiacetalization reactions provide an efficient pathway to highly functionalized tetrahydropyranols, which can be further transformed into various dihydro- and tetrahydropyran derivatives. nih.gov

The following table summarizes the synthesis of various tetrahydropyran derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Isoprenol, Aldehydes | p-Toluenesulfonic acid, Room Temperature | 2-Substituted-4-methyl-tetrahydropyranols | researchgate.net |

| Homoallylic alcohols, Aldehydes | Phosphomolybdic acid, Water, Room Temperature | cis-Tetrahydropyran-4-ol derivatives | organic-chemistry.org |

| Ethyl tetrahydropyran-4-carboxylate | Lithium aluminum hydride, THF | (Tetrahydro-2H-pyran-4-yl)methanol | chemicalbook.com |

| (E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoate | Organocatalyst, Toluene (B28343), then PTSA | Polyfunctionalized dihydro- and tetrahydropyrans | nih.gov |

Construction of Fused Heterocyclic Systems

The reactivity of tetrahydropyran derivatives extends to the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements. researchgate.net Tandem Prins-type cyclization reactions have been developed to synthesize fused polycyclic architectures in a single step. For example, the reaction of 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with 2-hydroxybenzaldehydes or other aromatic aldehydes can lead to the formation of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene and hexahydro-4H-furo[3',2':2,3]indeno[1,2-b]pyran derivatives, respectively, with good yields and high diastereoselectivity. rsc.org

Furthermore, the presence of a 3-amino group on 2H-pyran-2-ones, which can be derived from tetrahydropyran structures, opens up possibilities for their use as building blocks in the synthesis of other heterocyclic systems. researchgate.net A novel approach for constructing fused N-heterocycles involves the reaction of mesoionic N-heterocyclic olefins with organic azides, leading to pyrazolo[3,4-d] google.comresearchgate.netunito.ittriazoles. rsc.org Additionally, a metallaphotoredox-mediated couple-close strategy allows for the fusion of heteroaryl halides with bifunctional feedstocks to create a variety of spirocyclic, bridged, and substituted saturated ring systems. princeton.edu

Role in Chiral Pool Synthesis and Stereoselective Routes

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, which serve as valuable starting materials for the synthesis of complex chiral molecules. wikipedia.org this compound and its derivatives, particularly when synthesized in an enantiomerically enriched form, play a significant role in chiral pool synthesis and other stereoselective strategies.

Preparation of Chiral Tetrahydropyrans

The asymmetric synthesis of tetrahydropyrans is a key area of research. The Prins cyclization can be performed asymmetrically using chiral organocatalysts to produce chirally enriched 2,4-disubstituted tetrahydropyran-4-ols. google.com For instance, the use of a chiral camphor (B46023) sulfonic acid derivative as a catalyst in the reaction of isoprenol with aldehydes can yield specific stereoisomers of 2-substituted-4-methyltetrahydro-2H-pyran-4-ol. google.com

Another approach involves the asymmetric enzymatic reduction of ketones. For example, the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketone reductase can provide the corresponding (R)-α-hydroxyketal with high enantioselectivity. researchgate.net This highlights the power of biocatalysis in accessing chiral building blocks. Furthermore, organocatalytic domino Michael-hemiacetalization reactions can be employed to synthesize polyfunctionalized tetrahydropyrans with multiple contiguous stereocenters in a highly diastereo- and enantioselective manner. nih.gov

Synthesis of Glycomimetics and Natural Product Analogs

Glycomimetics are molecules that mimic the structure of carbohydrates and can interact with carbohydrate-processing enzymes or receptors. nih.gov The tetrahydropyran ring is a core structural element of many sugars, making its derivatives excellent starting points for the synthesis of glycomimetics. For example, fluorinated analogs of the drug migalastat, a pharmacological chaperone for Fabry disease, have been synthesized from chiral fluorinated tetrahydropyran precursors. nih.gov

The structural motifs found in this compound and its derivatives are also present in a variety of natural products. nih.govresearchgate.net Therefore, these compounds serve as valuable building blocks for the total synthesis of natural products and their analogs. For instance, the Prins reaction has been a key strategy in the synthesis of tetrahydropyran-4-one containing natural products like neopeltolide (B1256781) and okilactiomycin. nih.gov The ability to construct the tetrahydropyran ring with high stereocontrol is crucial for the successful synthesis of these complex molecules.

Catalysis and Solvent Applications